1,6-Naphthyridine-2-propanoic acid
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Overview
Description
1,6-Naphthyridine-2-propanoic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. This structure makes them analogs of naphthalene with one nitrogen atom in each ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-2-propanoic acid can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) . Another method involves the use of phosphorus-containing ketones and 4-amino-3-formylpyridine in ethanol, catalyzed by pyrrolidine .
Industrial Production Methods
Industrial production of 1,6-naphthyridine derivatives often involves multi-step sequences, expensive catalysts, and inert atmospheres. For instance, a convenient synthesis of 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines has been reported, which involves the reaction of 4-amino-3-formylpyridine and phosphorus-containing ketones in ethanol .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-2-propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthyridine-2-carboxylic acids, while reduction reactions can produce naphthyridine-2-propanols .
Scientific Research Applications
1,6-Naphthyridine-2-propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-2-propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine-2-propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms .
Uniqueness
The uniqueness of this compound lies in its specific biological activities and the ease of its synthesis. Unlike other naphthyridine derivatives, it has shown significant potential in inhibiting c-Met kinase and other molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(1,6-naphthyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-3-9-2-1-8-7-12-6-5-10(8)13-9/h1-2,5-7H,3-4H2,(H,14,15) |
InChI Key |
NORSCJWTSFDPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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